The significance of this specific lysine derivative in research is currently not well-defined in publicly available scientific literature. However, L-lysine itself plays a crucial role in protein synthesis and various biological processes []. Modifying amino acids like lysine can be a strategy to create compounds with altered properties for research purposes.
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride possesses a linear carbon chain with six carbons. The "S" configuration indicates the stereochemistry at the second and sixth carbon atoms. At the second carbon, an amide bond links a (S)-2-aminopropanamide group (derived from L-alanine) to the chain. The sixth carbon has an amine group (NH2). The presence of the hydrochloride salt (HCl) implies a positive charge on the molecule to balance the negative charge of the chloride ion (Cl-).
The molecule contains two amine groups and a carboxylic acid group, functional groups commonly used for forming peptide bonds. Researchers might utilize (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride as a building block for synthesizing specific peptides with unique functionalities.()
The presence of the amine groups also allows for the attachment of fluorescent tags or other probes. This could be useful for labeling specific proteins within cells or tissues for studying protein localization, interactions, or function. ()
As a derivative of L-lysine, (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride might be employed in research investigating L-lysine's metabolic pathways or its role in various biological processes. Researchers could use it to study how cells take up, modify, or degrade L-lysine.()
Irritant;Health Hazard